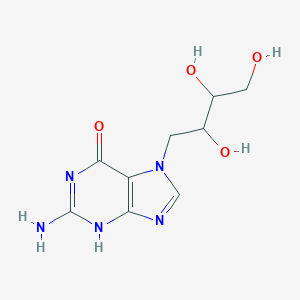

2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one

Übersicht

Beschreibung

2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes an amino group and a trihydroxybutyl side chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one typically involves multi-step organic reactions. One common method starts with the preparation of a purine precursor, followed by the introduction of the trihydroxybutyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Nucleoside Analog Studies

The compound's structural similarity to nucleosides allows it to be utilized as a nucleoside analog. This property makes it valuable for studying DNA damage mechanisms and mutagenesis. Research indicates that it can form stable complexes with DNA and proteins, which may lead to structural changes in DNA impacting transcription and replication processes. Such interactions are crucial for elucidating pathways involved in mutagenesis and cancer development .

Mechanistic Insights

Studies have shown that 2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one can interact with various biological macromolecules. Its multiple hydroxyl groups enhance hydrogen bonding capabilities, suggesting a role in modulating biochemical pathways . This interaction is particularly significant in understanding the mechanisms of action of carcinogenic compounds such as diepoxybutane.

Toxicology

Biomarker Development

Due to its ability to form adducts with DNA, this compound may serve as a biomarker for exposure to certain carcinogens. Its presence can indicate cellular responses to DNA-damaging agents, making it a potential tool for toxicological assessments .

Mutagenicity Studies

The compound's mutagenic potential has been explored through various assays. Its structural features allow researchers to investigate how modifications influence biological activity and toxicity, contributing to the understanding of mutagenesis at a molecular level .

Medicinal Chemistry

Therapeutic Potential

Research into the therapeutic applications of this compound is ongoing. Its ability to mimic nucleosides positions it as a candidate for developing antiviral or anticancer agents. Investigations focus on its efficacy against various cancer cell lines and viral infections .

Wirkmechanismus

The mechanism by which 2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular functions and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenine: A purine base found in DNA and RNA.

Guanine: Another purine base present in nucleic acids.

Hypoxanthine: A naturally occurring purine derivative.

Uniqueness

What sets 2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one apart from these similar compounds is its unique trihydroxybutyl side chain. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Biologische Aktivität

2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one is a purine derivative notable for its structural similarity to nucleosides, particularly due to the presence of an amino group and a trihydroxybutyl side chain. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the context of DNA interactions and mutagenesis.

- IUPAC Name : 2-amino-7-(2,3,4-trihydroxybutyl)-1H-purin-6-one

- Molecular Formula : C₉H₁₃N₅O₄

- Molecular Weight : 255.231 g/mol

- CAS Number : 93905-80-7

The biological activity of this compound is primarily linked to its role as a nucleoside analog. Such compounds can disrupt normal nucleic acid metabolism and exhibit mutagenic properties. The presence of multiple hydroxyl groups enhances the compound's ability to form hydrogen bonds with biological macromolecules, influencing its interaction with DNA and proteins.

Interaction with DNA

Research indicates that this compound can form stable adducts with DNA, which may lead to mutations. These interactions are particularly significant when the compound is exposed to alkylating agents like diepoxybutane, a known carcinogen. Studies have shown that:

- This compound can react with DNA bases, leading to structural changes that affect transcription and replication processes.

- It serves as a biomarker for DNA damage caused by exposure to harmful agents.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Activity | Description |

|---|---|

| Mutagenicity | Exhibits potential mutagenic properties when interacting with DNA. |

| Biomarker Role | Serves as a biomarker for exposure to carcinogenic compounds like diepoxybutane. |

| Nucleoside Analog | Interferes with nucleic acid metabolism by mimicking natural nucleosides. |

| Interaction with Proteins | Forms complexes with proteins that may alter their function and activity. |

Case Studies and Research Findings

- DNA Damage Studies : Research has demonstrated that exposure to diepoxybutane leads to the formation of various guanine adducts, including those involving this compound. These studies highlight the compound's role in understanding mutagenesis and cancer development mechanisms .

- Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions starting from purine precursors. Its characterization has been essential in establishing its potential applications in biochemical research .

- Comparative Analysis : In comparison with similar compounds such as chlorinated purines and other modified nucleosides, this compound exhibits unique properties due to its specific trihydroxybutyl side chain. This feature enhances its solubility and interaction capabilities compared to other nucleoside analogs .

Eigenschaften

IUPAC Name |

2-amino-7-(2,3,4-trihydroxybutyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(18)13-9)14(3-11-7)1-4(16)5(17)2-15/h3-5,15-17H,1-2H2,(H3,10,12,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTFQVFOBKFZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(C(CO)O)O)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60917206 | |

| Record name | 4-(6-Hydroxy-2-imino-2,3-dihydro-7H-purin-7-yl)butane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60917206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93905-80-7 | |

| Record name | Guanine, 7-(2,3,4-trihydroxybutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093905807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6-Hydroxy-2-imino-2,3-dihydro-7H-purin-7-yl)butane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60917206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.